

Application Notes & Protocols: Desmethyl Piroxicam in Drug Impurity Profiling

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Compound of Interest

Compound Name: *Desmethyl piroxicam*

Cat. No.: B564833

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroxicam is a widely used non-steroidal anti-inflammatory drug (NSAID) for treating various inflammatory conditions.^[1] The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing to ensure safety and efficacy.^{[2][3][4]} Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities.^{[2][3][4][5]}

Desmethyl piroxicam (also known as Piroxicam Impurity B) is a known impurity of piroxicam.^{[6][7][8]} Its presence in the drug substance or product can arise from the manufacturing process or degradation. Therefore, robust analytical methods are essential for its detection, quantification, and control to ensure that it does not exceed the limits stipulated by regulatory authorities. These application notes provide a comprehensive overview and detailed protocols for the analysis of **desmethyl piroxicam** in the context of drug impurity profiling.

Desmethyl Piroxicam: An Overview

- Chemical Name: 4-Hydroxy-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide^[7]
- CAS Number: 65897-46-3^[6]

- Molecular Formula: C₁₄H₁₁N₃O₄S [6]
- Molecular Weight: 317.32 g/mol [6]
- Significance: **Desmethyl piroxicam** is a process-related impurity and a potential degradation product of piroxicam. Its structural similarity to the parent drug necessitates careful monitoring. While specific toxicological data is not widely published in the provided search results, it is treated as a significant impurity that requires control within established limits.

Regulatory Framework for Impurity Profiling

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for controlling impurities in new drug substances and new drug products, respectively.[4][5] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

Key ICH Thresholds:

Threshold Type	Maximum Daily Dose \leq 2 g/day
Reporting Threshold	$\geq 0.05\%$
Identification Threshold	$\geq 0.10\%$ or 1.0 mg per day intake (whichever is lower)
Qualification Threshold	$\geq 0.15\%$ or 1.0 mg per day intake (whichever is lower)

Note: These are general thresholds and may vary based on the specific drug and regulatory agency requirements.

Analytical Methodologies for Desmethyl Piroxicam

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the separation and quantification of piroxicam and its impurities due to its high resolution, sensitivity, and specificity.[1][9]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a representative method for the analysis of **desmethyl piroxicam** in a piroxicam drug substance.

Objective: To separate and quantify **desmethyl piroxicam** in a piroxicam sample using a stability-indicating HPLC method.

Materials and Reagents:

- Piroxicam Reference Standard (RS)
- **Desmethyl Piroxicam** Reference Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Phosphoric acid (AR grade)
- Water (HPLC grade)

Chromatographic Conditions:

Parameter	Condition
Column	C18 (e.g., Capell-MG II C18, 4.6 mm × 250 mm, 5 µm)[9]
Mobile Phase	A: 0.05 mol·L ⁻¹ potassium dihydrogen phosphate (pH 3.0 with phosphoric acid)[9] B: Acetonitrile[9]
Gradient Elution	Time (min)
0	
20	
25	
30	
35	
Flow Rate	1.0 mL/min[9]
Detection Wavelength	285 nm[9]
Column Temperature	30 °C
Injection Volume	10 µL

Sample Preparation:

- Standard Solution: Accurately weigh and dissolve an appropriate amount of **Desmethyl Piroxicam RS** in methanol to obtain a known concentration (e.g., 10 µg/mL).
- Piroxicam Sample Solution: Accurately weigh about 25 mg of the piroxicam sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Spiked Sample Solution (for method validation): Prepare a solution of the piroxicam sample as in step 2 and spike it with a known amount of **Desmethyl Piroxicam RS**.

Procedure:

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
- Inject the blank (methanol), followed by the standard solution, piroxicam sample solution, and spiked sample solution.
- Record the chromatograms and integrate the peak areas.

Calculations:

The amount of **desmethyl piroxicam** in the piroxicam sample can be calculated using the following formula:

$$\% \text{ Impurity} = (\text{Area_impurity_sample} / \text{Area_standard}) * (\text{Conc_standard} / \text{Conc_sample}) * 100$$

Method Validation Parameters:

As per ICH guidelines, the analytical method should be validated for:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the resolution between the **desmethyl piroxicam** peak and other potential impurities and the main piroxicam peak.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for linearity is from the reporting threshold to 120% of the specification limit.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
- Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies on spiked samples.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
- Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

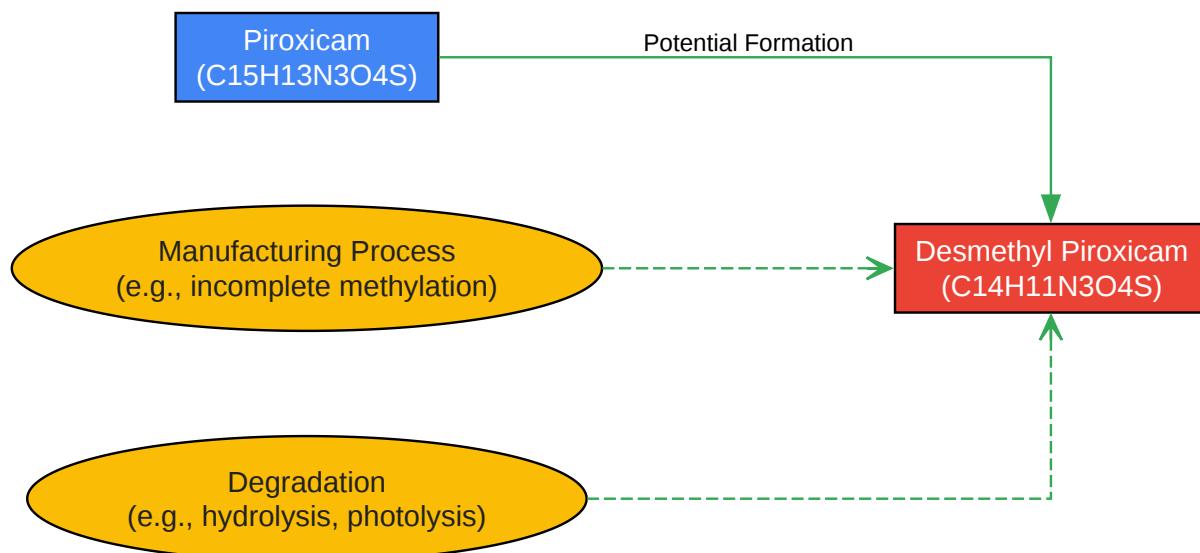
Quantitative Data Summary

The following table summarizes typical quantitative data for the HPLC analysis of piroxicam and its impurities, including **desmethyl piroxicam** (Impurity B).

Parameter	Piroxicam	Desmethyl Piroxicam (Impurity B)	Piroxicam Related Compound A	Reference
Limit of Detection (LOD)	4.2 µg/mL	0.37 µg/mL	0.4 µg/mL	[10]
Limit of Quantification (LOQ)	12.9 µg/mL	1.1 µg/mL	1.3 µg/mL	[10]
Linearity Range	up to 120 µg/mL	up to 12 µg/mL	up to 12 µg/mL	[10]
Typical Impurity Levels	Not Applicable	Average of 0.35% in some domestic tablets	Not specified	[9]

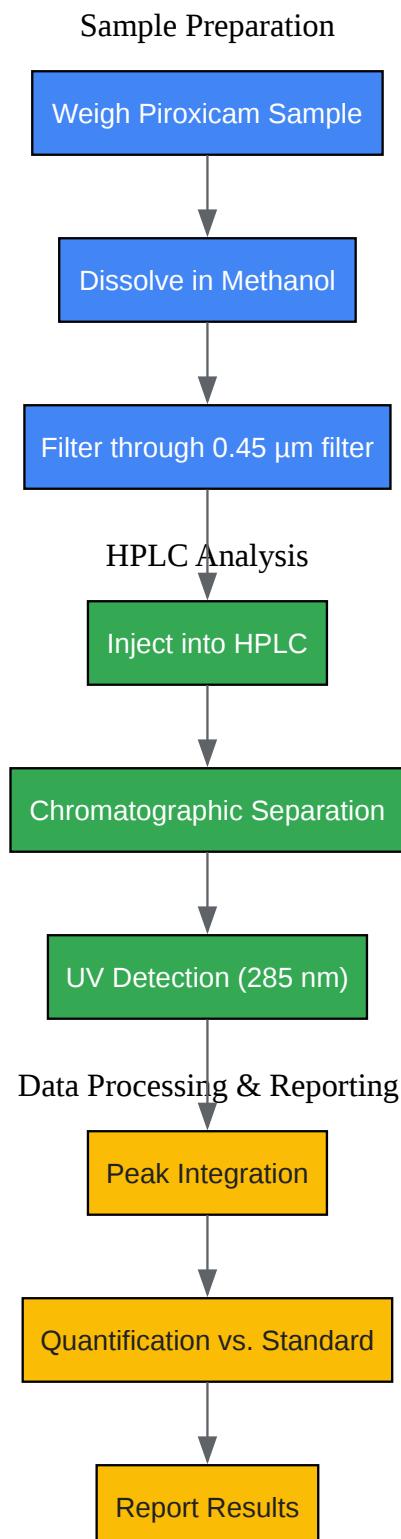
Visualizations

Logical Relationship between Piroxicam and Desmethyl Piroxicam

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Caption: Piroxicam and its desmethyl impurity relationship.

Experimental Workflow for Impurity Profiling



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Caption: HPLC workflow for piroxicam impurity analysis.

Conclusion

The control of **desmethyl piroxicam** is a critical component of ensuring the quality and safety of piroxicam drug products. The implementation of a validated, stability-indicating HPLC method is essential for accurate and reliable quantification. These application notes and protocols provide a framework for researchers and scientists in the pharmaceutical industry to develop and implement robust analytical strategies for impurity profiling in compliance with global regulatory standards.

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